

An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol

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Compound of Interest

Compound Name: 2-Methyl-2-(methylamino)propan-1-ol

Cat. No.: B036536

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-2-(methylamino)propan-1-ol** (CAS No. 27646-80-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its role as a key intermediate in the development of therapeutic agents, notably as a precursor to Cannabinoid Receptor 2 (CB2) modulators. Included are detailed data presentations and mandatory visualizations to facilitate understanding and practical application in a research and development setting.

Chemical and Physical Properties

2-Methyl-2-(methylamino)propan-1-ol is a chiral amino alcohol. Its properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|-------------------|-------------------------------------|---|
| CAS Number | 27646-80-6 | [1] [2] [3] |
| Molecular Formula | C ₅ H ₁₃ NO | [1] [2] |
| Molecular Weight | 103.16 g/mol | [2] |
| IUPAC Name | 2-methyl-2-(methylamino)propan-1-ol | [2] [3] |
| Boiling Point | 162 °C | |
| Density | 0.878 g/cm ³ | |
| Flash Point | 62 °C | |
| Vapor Pressure | 0.755 mmHg at 25°C | [4] |
| Refractive Index | 1.429 | [4] |

Synthesis Protocol

A common method for the synthesis of **2-Methyl-2-(methylamino)propan-1-ol** involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine. The following protocol is based on established microwave-assisted synthesis methods which offer rapid and efficient reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis

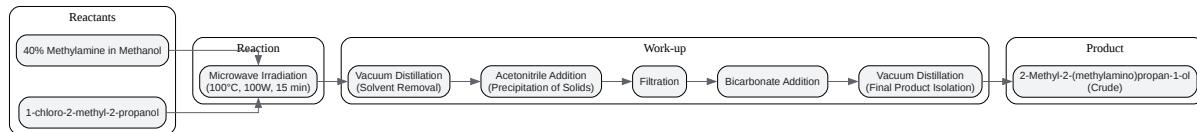
Materials:

- 1-chloro-2-methyl-2-propanol
- 40% solution of methylamine in methanol
- Acetonitrile
- Saturated sodium bicarbonate solution
- Microwave synthesis reactor (e.g., CEM Discover)

- Rotary evaporator
- Filtration apparatus

Procedure:

- In a microwave reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 μ L) in a 40% solution of methylamine in methanol (0.5 mL).
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at 100°C with 100W of microwave power for 15 minutes.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation using a rotary evaporator.
- To the resulting residue, add acetonitrile (3 mL) to precipitate any solid byproducts.
- Filter the mixture to remove the precipitated solid.
- To the filtrate, add a few drops of saturated sodium bicarbonate solution.
- Remove the solvent from the filtrate by vacuum distillation to yield crude **2-Methyl-2-(methylamino)propan-1-ol**.
- The crude product can be further purified by vacuum distillation or column chromatography if necessary.



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Microwave-assisted synthesis workflow for **2-Methyl-2-(methylamino)propan-1-ol**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2-Methyl-2-(methylamino)propan-1-ol**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

- A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

General Procedure:

- Sample Preparation: Prepare a stock solution of **2-Methyl-2-(methylamino)propan-1-ol** in the mobile phase. Create a series of dilutions to generate a calibration curve.

- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
 - Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Analysis: Inject the standards and samples onto the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **2-Methyl-2-(methylamino)propan-1-ol** is not readily available in public databases, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure and comparison with similar molecules like 2-amino-2-methyl-1-propanol.

- ^1H NMR: Expect signals corresponding to the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, the methyl protons on the nitrogen, and the two equivalent methyl groups on the quaternary carbon.
- ^{13}C NMR: Expect distinct signals for the methylene carbon, the quaternary carbon, the methyl carbon attached to the nitrogen, and the two equivalent methyl carbons.

Applications in Drug Development

2-Methyl-2-(methylamino)propan-1-ol is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol.

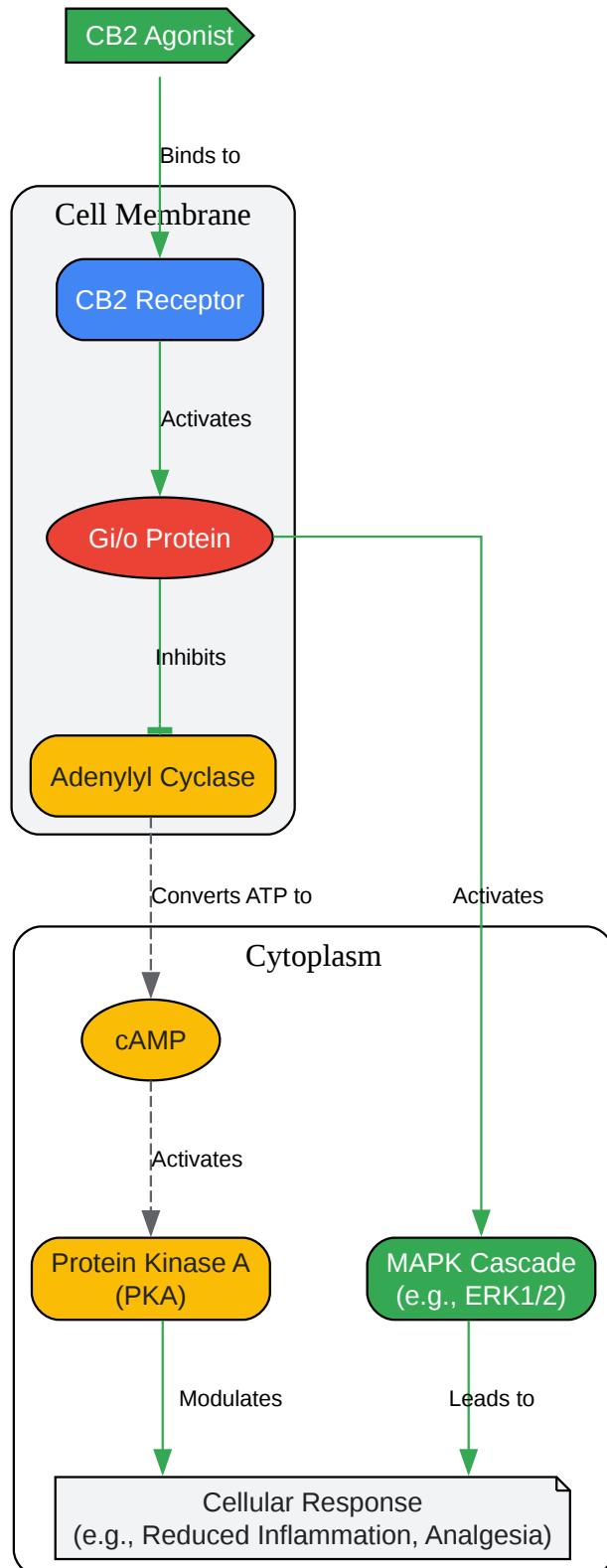
Precursor to Cannabinoid Receptor 2 (CB2) Modulators

This compound is utilized in the synthesis of CB2 receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation. The synthesis of these modulators often involves the reaction of the

secondary amine of **2-Methyl-2-(methylamino)propan-1-ol** with a suitable electrophile to build the final drug scaffold.

Signaling Pathway of CB2 Receptor Agonists

CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately leads to the modulation of immune cell function, reducing inflammation and pain.



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Generalized signaling pathway of a CB2 receptor agonist.

Safety and Handling

2-Methyl-2-(methylamino)propan-1-ol should be handled with appropriate safety precautions in a well-ventilated area.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

Conclusion

2-Methyl-2-(methylamino)propan-1-ol is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and versatile reactivity make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided essential technical information to support its use in research and development, with a particular focus on its application as a precursor to novel therapeutics targeting the CB2 receptor. Researchers and scientists are encouraged to consider the detailed protocols and data presented herein for their synthetic and analytical needs.

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